molecular formula C35H48N10O10 B12614789 Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine CAS No. 915717-10-1

Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine

Cat. No.: B12614789
CAS No.: 915717-10-1
M. Wt: 768.8 g/mol
InChI Key: VDVSDLWDHYTPDC-OHZUUNIUSA-N
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Description

Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence of amino acids in this compound suggests it may have unique properties and interactions within biological systems.

Properties

CAS No.

915717-10-1

Molecular Formula

C35H48N10O10

Molecular Weight

768.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C35H48N10O10/c1-19(30(49)38-17-28(47)42-25(35(54)55)14-22-16-37-18-39-22)40-32(51)27-6-4-12-45(27)34(53)20(2)41-31(50)24(13-21-7-9-23(46)10-8-21)43-33(52)26-5-3-11-44(26)29(48)15-36/h7-10,16,18-20,24-27,46H,3-6,11-15,17,36H2,1-2H3,(H,37,39)(H,38,49)(H,40,51)(H,41,50)(H,42,47)(H,43,52)(H,54,55)/t19-,20-,24-,25-,26-,27-/m0/s1

InChI Key

VDVSDLWDHYTPDC-OHZUUNIUSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CN

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant methods, the peptide is produced by genetically engineered microorganisms, which can be more cost-effective for large quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tyrosine residue in the peptide can undergo oxidation, leading to the formation of dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid analogs during SPPS.

Major Products

    Oxidation: Dityrosine, oxidized histidine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptide analogs with modified amino acid residues.

Scientific Research Applications

Therapeutic Applications

1.1 Antioxidant Properties

Research indicates that peptides containing histidine, such as Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine, may exhibit significant antioxidant properties. A study on related tripeptides demonstrated their ability to protect neuronal cells against oxidative stress induced by hydrogen peroxide. Specifically, a tripeptide with a similar composition showed a marked reduction in lactate dehydrogenase (LDH) leakage, indicating cellular protection against oxidative damage .

Peptide LDH Leakage Reduction (%) Cell Type
Glycyl-Alanine-Histidine (GAH)85%PC12
Carnosine70%PC12

1.2 Cytoprotective Effects

The cytoprotective effects of this compound have been observed in various cell lines. For instance, it has been shown to protect against apoptosis induced by staurosporine and actinomycin D, which are known to cause cell death through different mechanisms .

Cancer Research

2.1 Tumor Targeting and Prodrugs

This compound has potential applications in cancer therapy as part of prodrug formulations that target tumor cells. These compounds can be activated by matrix metalloproteinases (MMPs), which are often overexpressed in tumors. The ability to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues is a significant advantage .

Compound Target Mechanism of Action
Anthraquinone ProdrugTopoisomerasesCytotoxicity through DNA interaction
Glycyl-Histidine ComboMMP-9Selective cleavage of peptide bonds

Neuroprotective Research

Recent studies have identified peptides similar to this compound as neuroprotective agents. The protective effects against neurotoxic agents like hydrogen peroxide suggest potential applications in treating neurodegenerative diseases .

Methodologies for Synthesis and Testing

The synthesis of this compound typically involves solid-phase peptide synthesis techniques, allowing for precise control over the sequence and purity of the peptide. Testing for biological activity often includes assays for cytotoxicity, antioxidant capacity, and cell viability metrics.

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The peptide’s structure allows it to interact with various biological pathways, potentially influencing cellular processes like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Known for its neuroprotective properties.

    L-prolyl-L-tyrosine: Studied for its role in enhancing ATP availability in cells.

    Glycyl-L-tyrosine: Used in bioprocess optimization for recombinant protein production.

Uniqueness

Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine is unique due to its specific sequence, which may confer distinct biological activities and interactions. Its combination of amino acids can result in unique structural and functional properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine (GPYAPG) is a synthetic peptide composed of seven amino acids. This compound has attracted attention due to its potential biological activities, particularly in therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicine, particularly in areas such as cancer treatment, antimicrobial properties, and neuroprotection.

Chemical Structure

The structure of GPYAPG includes various amino acids that contribute to its biological properties. The sequence is characterized by the presence of proline and histidine, which are known to play significant roles in protein folding and function.

Anticancer Activity

Research indicates that peptides similar to GPYAPG exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain peptide sequences can inhibit tumor growth in vitro and in vivo models.

  • Case Study : A study on peptide analogs showed that modifications in the sequence significantly enhanced cytotoxicity against prostate cancer cells (PC-3) and colon adenocarcinoma cells (HT-29) .

Antimicrobial Properties

Peptides like GPYAPG have been evaluated for their antimicrobial activities against various pathogens. The presence of hydrophobic amino acids contributes to membrane disruption in bacteria.

  • Research Findings : In vitro assays have shown that peptides with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications as antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of GPYAPG has also been investigated, particularly in models of neurodegenerative diseases. Peptides can modulate neuroinflammation and oxidative stress, contributing to neuronal survival.

  • Research Findings : A study highlighted that certain peptide sequences can reduce oxidative stress markers and improve cognitive functions in animal models .

The biological activities of GPYAPG can be attributed to several mechanisms:

  • Cell Membrane Interaction : The hydrophobic regions of the peptide facilitate interactions with lipid membranes, leading to disruption of bacterial membranes.
  • Signal Transduction Modulation : Peptides may interfere with signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Activity : Some peptides exhibit antioxidant properties, scavenging free radicals and reducing oxidative damage.

Data Tables

Activity TypeAssay MethodResults Summary
AnticancerMTT AssayInduced apoptosis in cancer cells
AntimicrobialDisk Diffusion MethodInhibited growth of multiple bacteria
NeuroprotectionCognitive Function TestsImproved memory retention in models

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